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Compound of Interest

Compound Name: 2,5-Dimethyl Celecoxib-d4

CAS No.: 1346603-87-9

Cat. No.: B585394 Get Quote

Application Note: Precision Quantification of 2,5-Dimethyl Celecoxib (DMC) in Biological

Matrices via LC-MS/MS

Abstract
2,5-Dimethyl Celecoxib (DMC) is a structural analog of the NSAID Celecoxib that lacks

cyclooxygenase-2 (COX-2) inhibitory activity yet retains potent anti-tumorigenic properties

through the inhibition of the Wnt/

-catenin and Akt signaling pathways. Due to its structural similarity to Celecoxib (differing only
by the methylation pattern on the phenyl ring), precise chromatographic separation and mass
spectrometric specificity are critical. This Application Note details a validated LC-MS/MS
protocol for quantifying DMC using its specific deuterated analog, d4-DMC, as an Internal
Standard (IS). The method utilizes Liquid-Liquid Extraction (LLE) to minimize matrix effects and
ensure high sensitivity in plasma and tissue homogenates.

Introduction & Biological Context
The Analyte: DMC vs. Celecoxib
While Celecoxib is a COX-2 inhibitor, DMC acts through a distinct mechanism, making it a

valuable probe for separating COX-2 dependent vs. independent anti-cancer effects. DMC

targets the Wnt/
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-catenin pathway (downregulating TCF7L2) and the PDK1/Akt signaling axis, leading to the
downregulation of survivin and induction of apoptosis in various cancer lines (e.g.,
glioblastoma, colon cancer).

Celecoxib: 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide

(MW: 381.4)

DMC: 4-[5-(2,5-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide

(MW: 395.4)[1]

The Role of d4-DMC Internal Standard
In LC-MS/MS bioanalysis, matrix effects (ion suppression/enhancement) can severely

compromise accuracy. A stable isotope-labeled internal standard (SIL-IS), such as d4-DMC, is

the gold standard for correction.

Principle: d4-DMC is chemically identical to DMC but 4 Daltons heavier. It co-elutes with

DMC, experiencing the exact same extraction recovery and ionization environment.

Mechanism: The mass spectrometer differentiates them by mass-to-charge ratio (

), allowing the ratio of Analyte/IS to yield a normalized, precise concentration.

Biological Mechanism Visualization
The following diagram illustrates the distinct signaling pathway of DMC compared to standard

COX-2 inhibitors, highlighting why specific quantification is necessary for pharmacokinetic (PK)

studies.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.caymanchem.com/product/10008006/2-5-dimethyl-celecoxib
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b585394?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Legend

2,5-Dimethyl Celecoxib
(DMC)

COX-2 Enzyme

No Inhibition

PDK1

Inhibits

Wnt/Beta-Catenin

Inhibits

Akt (Protein Kinase B)

Phosphorylation

TCF7L2 / Survivin

Signaling Cascade

Regulation

Apoptosis / Tumor Suppression

Downregulation leads to

Direct Target Downstream Effect

Click to download full resolution via product page

Figure 1: Mechanism of Action for DMC. Unlike Celecoxib, DMC bypasses COX-2 and directly

targets PDK1 and Wnt pathways to induce apoptosis.

Experimental Protocol
Materials & Reagents

Analyte: 2,5-Dimethyl Celecoxib (>98% purity).

Internal Standard: d4-2,5-Dimethyl Celecoxib (d4-DMC). Note: If custom d4-DMC is

unavailable, d7-Celecoxib may be used as a surrogate, though d4-DMC is preferred for

exact retention time matching.
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Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid.[2]

Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

Matrix: Drug-free human/rat plasma or tissue homogenate.

Instrumentation
LC System: UHPLC (e.g., Waters Acquity or Agilent 1290).

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

Mass Spectrometer: Triple Quadrupole (QqQ) operating in ESI+ mode.

Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is chosen over protein precipitation to ensure cleaner extracts and higher sensitivity

(LLOQ).

Aliquot: Transfer 50 µL of plasma/tissue homogenate into a 1.5 mL microcentrifuge tube.

IS Addition: Add 10 µL of d4-DMC working solution (e.g., 500 ng/mL in 50% MeOH). Vortex

for 10 sec.

Extraction: Add 500 µL of MTBE.

Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker for 10 minutes.

Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

Transfer: Transfer 400 µL of the upper organic layer (supernatant) to a clean glass vial or 96-

well plate.

Dry Down: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (50:50 ACN:Water +

0.1% Formic Acid). Vortex and centrifuge briefly.

LC-MS/MS Conditions
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Chromatography (Gradient Elution):

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Flow Rate: 0.4 mL/min.

Column Temp: 40°C.

Time (min) % Mobile Phase B Event

0.0 40 Initial

0.5 40 Hold

3.0 95 Ramp to Organic

4.0 95 Wash

4.1 40 Re-equilibrate

5.5 40 End Run

Mass Spectrometry (MRM Parameters):

Source: Electrospray Ionization (ESI), Positive Polarity.[3]

Capillary Voltage: 3.0 kV.

Desolvation Temp: 500°C.
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Compound
Precursor Ion (

)

Product Ion (

)

Cone Voltage
(V)

Collision
Energy (eV)

DMC 396.1
316.1

(Sulfonamide

loss)

30 25

d4-DMC (IS) 400.1 320.1 30 25

Celecoxib

(Check)
382.1 362.1 / 302.0 30 22

Note: The "Celecoxib Check" transition is monitored during method development to confirm

chromatographic separation, ensuring DMC is not misidentified as Celecoxib.

Analytical Workflow Diagram
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Figure 2: Step-by-step bioanalytical workflow for DMC quantification.

Validation Criteria (FDA/EMA Guidelines)
To ensure the trustworthiness of the data, the method must be validated against the following

criteria:

Selectivity: Analyze blank plasma from 6 different sources. No interfering peaks should

appear at the retention times of DMC or d4-DMC.

Linearity: Calibration curve (e.g., 1–1000 ng/mL) should have an
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. Weighting factor

is recommended.

Accuracy & Precision:

Intra-day and Inter-day precision (CV%) must be

(20% for LLOQ).

Accuracy must be within

of nominal value.

Matrix Effect: Calculate the Matrix Factor (MF).

The IS-normalized MF should be close to 1.0, indicating the d4-IS is effectively

compensating for ion suppression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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